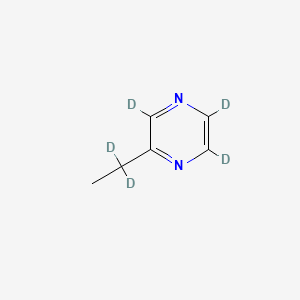![molecular formula C24H23F3N2O4S B12306850 4-Trifluoromethoxy-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B12306850.png)
4-Trifluoromethoxy-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoromethoxy-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)benzenesulfonamide is a complex organic compound that features a trifluoromethoxy group, a dibenzoazepine core, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethoxy-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)benzenesulfonamide typically involves multiple steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized from o-nitrotoluene through a series of condensation, reduction, and cyclization reactions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethoxy reagents.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be attached through sulfonation reactions, typically using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-Trifluoromethoxy-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of nitro groups will produce amines.
Aplicaciones Científicas De Investigación
4-Trifluoromethoxy-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a pharmacological agent due to its structural similarity to known bioactive molecules.
Medicine: It could be explored for its potential therapeutic
Propiedades
Fórmula molecular |
C24H23F3N2O4S |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C24H23F3N2O4S/c25-24(26,27)33-20-11-13-21(14-12-20)34(31,32)28-15-19(30)16-29-22-7-3-1-5-17(22)9-10-18-6-2-4-8-23(18)29/h1-8,11-14,19,28,30H,9-10,15-16H2 |
Clave InChI |
HNXBILKEHPSDSB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CC(CNS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol](/img/structure/B12306770.png)


![N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B12306781.png)

![(5R)-1-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-5-phenyl-2-pyrrolidinone](/img/structure/B12306793.png)
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy](/img/structure/B12306795.png)
![2-[(Diphenylphosphanyl)methyl]pyrrolidin-1-ium tetrafluoroborate](/img/structure/B12306797.png)
![9-Methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-ol](/img/structure/B12306801.png)

![3-{[(2S)-3-Oxo-2-(propan-2-yl)-1,2,3,4-tetrahydroquinoxaline-1-carbonyl]amino}propanoic acid](/img/structure/B12306812.png)
![6,6'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2,2'-bipyridyl](/img/structure/B12306841.png)

